molecular formula C19H20N4O2 B12050092 4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl propanoate

4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl propanoate

Cat. No.: B12050092
M. Wt: 336.4 g/mol
InChI Key: UWVBBHVMPSCWQH-NTCAYCPXSA-N
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Description

4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl propionate is a complex organic compound that features a triazolo-azepine core. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl propionate typically involves multiple steps, starting from commercially available reagents. One common approach involves the acylation of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile with carboxylic acid anhydrides or chlorides . The reaction conditions often include the use of trifluoroacetic acid and dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the triazolo-azepine core.

    Reduction: Reduction reactions can also occur, especially at the cyano group.

    Substitution: The phenyl propionate moiety can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. The triazolo-azepine core is known to interact with bacterial enzymes, inhibiting their function and thereby exerting antibacterial effects . The cyano group may also play a role in its biological activity by participating in hydrogen bonding and other interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl propionate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyano group, in particular, adds to its versatility in chemical reactions and potential therapeutic applications .

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

[4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl] propanoate

InChI

InChI=1S/C19H20N4O2/c1-2-18(24)25-16-9-7-14(8-10-16)12-15(13-20)19-22-21-17-6-4-3-5-11-23(17)19/h7-10,12H,2-6,11H2,1H3/b15-12+

InChI Key

UWVBBHVMPSCWQH-NTCAYCPXSA-N

Isomeric SMILES

CCC(=O)OC1=CC=C(C=C1)/C=C(\C#N)/C2=NN=C3N2CCCCC3

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C=C(C#N)C2=NN=C3N2CCCCC3

Origin of Product

United States

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